29-Hydroxyfriedelan-3-one

anti-inflammatory friedelane triterpenoids paw edema assay

Friedelane SAR studies demand structurally authenticated reference compounds to isolate hydroxylation-dependent pharmacological effects. 29-Hydroxyfriedelan-3-one (CAS 39903-21-4) meets this need: • 42% edema inhibition at 3 h - validated anti-inflammatory baseline for derivative benchmarking • Regioselective C-29 hydroxymethyl handle for esterification, etherification, or click chemistry library synthesis • IC50 >350 μM against leukemia cells - low-cytotoxicity negative control for antileukemic assays Supplied with HPLC purity certification and full analytical documentation for reproducible experimental outcomes.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
Cat. No. B13398743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name29-Hydroxyfriedelan-3-one
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)C
InChIInChI=1S/C30H50O2/c1-20-21(32)8-9-22-27(20,4)11-10-23-28(22,5)15-17-30(7)24-18-25(2,19-31)12-13-26(24,3)14-16-29(23,30)6/h20,22-24,31H,8-19H2,1-7H3
InChIKeyNAOCHKKFDYTOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

29-Hydroxyfriedelan-3-one: Pentacyclic Friedelane Triterpenoid


29-Hydroxyfriedelan-3-one (CAS 39903-21-4; synonyms: 29-hydroxyfriedelin, friedelane-3-one-29-ol) is a pentacyclic triterpenoid of the friedelane class, characterized by a C-29 hydroxymethyl substituent and a C-3 ketone moiety [1]. Originally isolated from *Tripterygium hypoglaucum* and subsequently identified in multiple Celastraceae species, this compound serves as a key scaffold for structure–activity relationship (SAR) studies and semi-synthetic derivatization due to its chemically distinct hydroxylation pattern [2].

C-29 hydroxyl SAR scaffold for anti-inflammatory studies
Structurally confirmed pentacyclic triterpenoid by X-ray
Low inherent cytotoxicity supports derivatization endpoint review

Why 29-Hydroxyfriedelan-3-one Cannot Be Substituted by Friedelin


Friedelane triterpenoids exhibit marked divergence in biological activity and physicochemical behavior based on the position and multiplicity of oxygenation. While friedelin (friedelan-3-one) lacks a C-29 hydroxyl and shows antiproliferative properties, the introduction of a hydroxyl at C-29 in 29-hydroxyfriedelan-3-one alters hydrogen-bonding capacity, metabolic stability, and derivatization potential [1]. Furthermore, hydroxylation at alternative positions (e.g., C-28, C-30, or C-16) yields compounds with distinct anti-inflammatory, antiviral, or cytotoxic profiles, precluding simple interchange among friedelanes for reproducible experimental outcomes [2].

Hydroxylation Position
C-29 hydroxyl alters hydrogen-bonding and metabolic stability compared to friedelin lacking hydroxylation.
Activity Profile Divergence
Additional hydroxyls (e.g., C-16) may shift anti-inflammatory or cytotoxic outcomes, limiting direct substitution.
Derivatization Site Specificity
Absence of C-29 handle in friedelin prevents regioselective functionalization; alternative analogs require validation.

Differentiation from Closest Friedelane Analogs


Anti-Inflammatory Comparison: 16β,29-Dihydroxyfriedelan-3-one

In a direct head-to-head comparison using the carrageenan-induced paw edema assay in rats, 29-hydroxyfriedelan-3-one (compound 6) exhibited 42% inhibition of edema at 3 hours post-carrageenan injection, whereas 16β,29-dihydroxyfriedelan-3-one (compound 8) displayed 57% inhibition at the same time point [1]. This 15-percentage-point difference demonstrates that an additional C-16 hydroxyl group significantly enhances acute anti-inflammatory activity within the friedelane series.

Edema Inhibition
Head-to-head
42% vs 57% at 3 h
Supports C-29 hydroxyl contribution review
Carrageenan paw edema assay in rats
anti-inflammatory friedelane triterpenoids paw edema assay

X-ray Crystallographic Structure Confirmation

The structure of 29-hydroxyfriedelan-3-one was unequivocally confirmed via X-ray crystallographic analysis of its acetate derivative, providing atomic-resolution verification of the C-29 hydroxymethyl substituent and the friedelane skeleton [1]. In contrast, many friedelane analogs reported in the literature rely solely on spectroscopic correlations (IR, NMR, MS) without crystallographic validation, leaving potential stereochemical ambiguities unresolved.

X-ray Structure
Method context
Acetate derivative, atomic resolution
Supports stereochemical attribution
Single-crystal diffraction
X-ray crystallography structural elucidation friedelane triterpenoids

Low Cytotoxicity Against Leukemia Cell Lines

Cross-study comparison reveals that 29-hydroxyfriedelan-3-one exhibits low cytotoxicity against THP-1 and K-562 leukemia cell lines (IC50 values >350 μM), whereas friedelin and 1α,29-dihydroxyfriedelan-3-one have demonstrated moderate to high cytotoxicity in related assays [1][2]. For instance, friedelane-3,15-dione (compound 4) showed an IC50 of 350 ± 43 μM against THP-1 cells [1], and 1α,29-dihydroxyfriedelan-3-one was the most active compound in antimicrobial and AChE inhibition assays [2].

Leukemia Cytotoxicity
Context-dependent
IC50 >350 μM
Low cytotoxicity supports derivatization endpoint review
THP-1 and K-562 cell lines; MTT assay
cytotoxicity leukemia cell lines friedelane triterpenoids

Glycosidic Triazole Derivatization Platform

29-Hydroxyfriedelan-3-one, in combination with friedelane-3β,29-diol, has been employed as a starting material for the synthesis of ten novel glycosidic triazole triterpenoids [1]. The C-29 hydroxyl group provides a reactive handle for esterification, etherification, or triazole formation, whereas unfunctionalized friedelane analogs (e.g., friedelin) lack a convenient site for regioselective derivatization without harsh conditions.

Derivatization Platform
Class-level
C-29 hydroxymethyl handle
Enables regioselective triazole library synthesis
Click chemistry derivatization
semi-synthesis click chemistry glycosidic triazole

Recommended Research Applications of 29-Hydroxyfriedelan-3-one


Anti-Inflammatory SAR Studies

Given its defined anti-inflammatory activity (42% edema inhibition at 3 h) and the availability of a more potent analog (16β,29-dihydroxyfriedelan-3-one, 57% inhibition) [4], 29-hydroxyfriedelan-3-one serves as a reference compound for elucidating the contribution of the C-29 hydroxyl to anti-inflammatory signaling. Researchers can employ this compound as a baseline to evaluate the effects of additional hydroxylations (e.g., at C-16, C-28) or to test semi-synthetic derivatives designed to enhance potency.

Semi-Synthetic Triterpenoid Library Precursor

The C-29 hydroxymethyl group provides a convenient, regioselective handle for esterification, etherification, or triazole formation, as demonstrated in the synthesis of glycosidic triazole derivatives [4]. This scaffold is suitable for generating focused libraries of friedelane-based compounds for screening in anti-inflammatory, antimicrobial, or anticancer assays, without the complexity of total synthesis.

Negative Control for Cytotoxicity Assays

29-Hydroxyfriedelan-3-one exhibits low cytotoxicity against leukemia cell lines (IC50 >350 μM) [4]. In studies evaluating the antileukemic potential of friedelane analogs, this compound can be used as a low-activity control to validate that observed cytotoxicity stems from specific structural features (e.g., additional hydroxyls, quinone-methide moieties) rather than general triterpenoid toxicity.

X-ray Diffraction Structural Standard

The unambiguous X-ray crystallographic structure of 29-hydroxyfriedelan-3-one acetate [4] provides a reliable reference for the solid-state conformation of C-29 hydroxylated friedelanes. This data can assist in the validation of computational models (e.g., molecular docking, DFT calculations) and serve as a benchmark for interpreting powder XRD or single-crystal data from newly isolated friedelane natural products.

Application
Selection Property
Validation Focus
Anti-inflammatory signaling studies
C-29 hydroxyl SAR context
Compare 16β-hydroxy analog contribution
Derivatization platform studies
Regioselective C-29 functionalization
Glycosidic triazole library synthesis
Leukemia cell-line endpoint validation
Low inherent cytotoxicity
Confirm non-specific toxicity absent
Computational model validation
Crystallographically confirmed structure
DFT/docking benchmark alignment

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